molecular formula C12H10BiK3O14 B1667448 Bismuth subcitrate CAS No. 57644-54-9

Bismuth subcitrate

Katalognummer B1667448
CAS-Nummer: 57644-54-9
Molekulargewicht: 704.47 g/mol
InChI-Schlüssel: ZQUAVILLCXTKTF-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bismuth subcitrate is a bismuth salt used in combination with antibiotics and a proton pump inhibitor for the treatment of Helicobacter pylori infections . It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .


Molecular Structure Analysis

The molecular structure of Bismuth subcitrate is complex and not fully understood. It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2 .


Chemical Reactions Analysis

Bismuth compounds, including Bismuth subcitrate, are known to participate in various chemical reactions. For instance, bismuth is precipitated by hydrolysis on dilution or partial neutralization .


Physical And Chemical Properties Analysis

Bismuth subcitrate potassium is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Gastrointestinal Disorders

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers and H. pylori infections .
    • Results : The outcomes of these treatments can vary, but bismuth compounds have been found to be effective in treating these types of gastrointestinal disorders .
  • Treatment of Viral Infections

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in the treatment of viral infections .
    • Results : The outcomes of these treatments can vary, but there is ongoing research into the effectiveness of bismuth compounds in treating viral infections .
  • Treatment of Multidrug Resistant Microbial Infections

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in the treatment of multidrug resistant microbial infections .
    • Results : The outcomes of these treatments can vary, but there is ongoing research into the effectiveness of bismuth compounds in treating multidrug resistant microbial infections .
  • Cancer Treatment

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in the treatment of cancer .
    • Results : The outcomes of these treatments can vary, but there is ongoing research into the effectiveness of bismuth compounds in treating cancer .
  • Imaging, Drug Delivery and Biosensing

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in imaging, drug delivery and biosensing .
    • Results : The outcomes of these applications can vary, but there is ongoing research into the effectiveness of bismuth compounds in these areas .
  • Radiopacity, Chemotherapy, and Theragnostic

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in radiopacity, chemotherapy, and theragnostic .
    • Results : The outcomes of these applications can vary, but there is ongoing research into the effectiveness of bismuth compounds in these areas .
  • Antimicrobial Activity

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in the treatment of bacterial infections .
    • Results : The outcomes of these treatments can vary, but there is ongoing research into the effectiveness of bismuth compounds in treating bacterial infections .
  • Antiviral Activity

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in the treatment of viral infections .
    • Results : The outcomes of these treatments can vary, but there is ongoing research into the effectiveness of bismuth compounds in treating viral infections .
  • Antiparasitic Activity

    • Field : Biomedical Applications
    • Application : Bismuth-based compounds have potential applications in the treatment of parasitic infections .
    • Results : The outcomes of these treatments can vary, but there is ongoing research into the effectiveness of bismuth compounds in treating parasitic infections .

Eigenschaften

IUPAC Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAVILLCXTKTF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BiK3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bismuth subcitrate

CAS RN

57644-54-9
Record name Bismuth subcitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH SUBCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth subcitrate
Reactant of Route 2
Bismuth subcitrate
Reactant of Route 3
Bismuth subcitrate
Reactant of Route 4
Bismuth subcitrate
Reactant of Route 5
Bismuth subcitrate
Reactant of Route 6
Bismuth subcitrate

Citations

For This Compound
6,630
Citations
RH Phillips, MW Whitehead, S Lacey… - …, 2000 - Wiley Online Library
… The antimicrobial combinations used were amoxicillin plus colloidal bismuth subcitrate; amoxicillin plus bismuth subnitrate; tetracycline plus colloidal bismuth subcitrate; tetracycline …
Number of citations: 42 onlinelibrary.wiley.com
SP Lee - Scandinavian journal of gastroenterology, 1991 - Taylor & Francis
… Colloidal bismuth subcitrate (CBS) is very effective in the treatment of gastro-duodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and …
Number of citations: 60 www.tandfonline.com
LZ Benet - Scandinavian Journal of Gastroenterology, 1991 - Taylor & Francis
… Recent studies on oral administration of colloidal bismuth subcitrate suggest that, on average, the blood clearance of bismuth ranges from 50 to 95 ml/min, whereas the bioavailability of …
Number of citations: 47 www.tandfonline.com
E Asato, K Katsura, M Mikuriya, U Turpeinen… - Inorganic …, 1995 - ACS Publications
This paper describes the synthesis, crystal structure, and aqueous solution behavior of a polymeric bismuth citrate compound (NILhztBinOsfciriUsJOtUOho (1). Compound 1 was …
Number of citations: 89 pubs.acs.org
DWR Hall - Scandinavian Journal of Gastroenterology, 1989 - Taylor & Francis
In recent years considerable progress has been made to elucidate the modes of action of colloidal bismuth subcitrate (CBS). CBS accelerates the healing of experimental chronic ulcers …
Number of citations: 37 www.tandfonline.com
W Li, L Jin, N Zhu, X Hou, F Deng… - Journal of the American …, 2003 - ACS Publications
… pharmaceuticals, colloidal bismuth subcitrate (CBS, De-Nol … patients after administration with colloidal bismuth subcitrate. … Upon addition of dilute HCl to colloidal bismuth subcitrate, a …
Number of citations: 98 pubs.acs.org
NNS Kung, JJY Sung, NWF Yuen, TH Li, PW Ng… - The American journal of …, 1999 - Elsevier
… and metronidazole in the two treatment arms, we aimed to compare the anti-Helicobacter efficacy of a ranitidine bismuth citrate versus the conventional colloidal bismuth subcitrate-…
Number of citations: 34 www.sciencedirect.com
SJ Konturek, T Radecki, I Piastucki… - Scandinavian Journal …, 1986 - Taylor & Francis
… This study was designed to compare the gastroprotective effects of colloidal bismuth subcitrate (CBS) with those of sucralfate and methylated analog of prostaglandin E2 (PGE2) against …
Number of citations: 57 www.tandfonline.com
AJ Wagstaff, P Benfield, JP Monk - Drugs, 1988 - Springer
Synopsis Colloidal bismuth subcitrate (CBS) possesses at least equal efficacy with histamine H 2 -receptor antagonist drugs in the treatment of peptic ulcer disease. However, CBS has …
Number of citations: 156 link.springer.com
M Hudson, NA Mowat - BMJ: British Medical Journal, 1989 - ncbi.nlm.nih.gov
… Although colloidal bismuth subcitrate is much less easily absorbed, small quantities of it do … , and bismuth concentrations during 96 days after overdose with colloidal bismuth subcitrate …
Number of citations: 57 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.